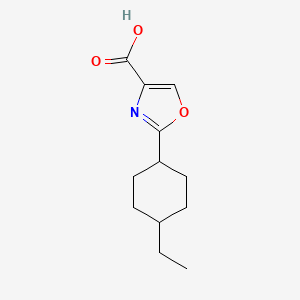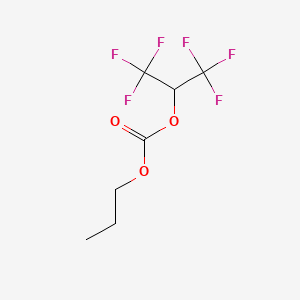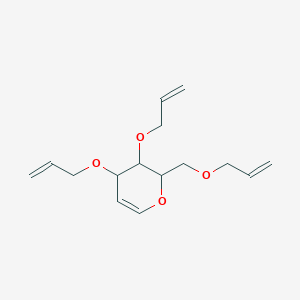
3,4,6-Tri-O-allyl-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tri-O-allyl-D-glucal is a carbohydrate derivative with the molecular formula C15H22O4. It is a notable compound in the field of synthetic carbohydrate chemistry due to its unique molecular structure, which allows it to participate in various chemical reactions. This compound has shown promise in research and development for cancer and diabetes treatments due to its ability to interact with specific cellular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,6-Tri-O-allyl-D-glucal can be synthesized through several methods. One common approach involves the use of allyl bromide and D-glucal in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The allylation process results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-allyl-D-glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
3,4,6-Tri-O-allyl-D-glucal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: Research has shown its potential in cancer and diabetes treatments due to its ability to modulate specific cellular pathways.
Industry: It is utilized in the production of oligosaccharides and other carbohydrate-based materials.
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-allyl-D-glucal involves its interaction with cellular pathways. Its unique molecular structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth and the regulation of glucose metabolism, making it a promising candidate for cancer and diabetes treatments.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another derivative of D-glucal, used in the synthesis of oligosaccharides.
3,4,6-Tri-O-benzyl-D-glucal: Utilized in glycobiology research for the synthesis of glycosides.
Uniqueness
3,4,6-Tri-O-allyl-D-glucal is unique due to its allyl groups, which provide distinct reactivity compared to acetyl or benzyl derivatives. This unique reactivity allows for different chemical transformations and applications, particularly in the synthesis of complex carbohydrates and the study of carbohydrate-protein interactions.
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2 |
InChI Key |
GMXNBEFAYKHZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


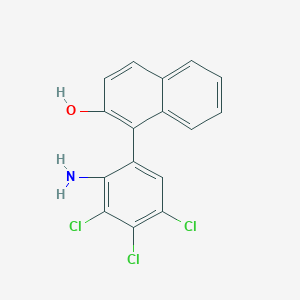
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
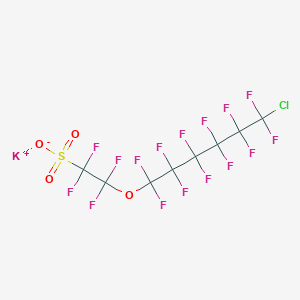


![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)




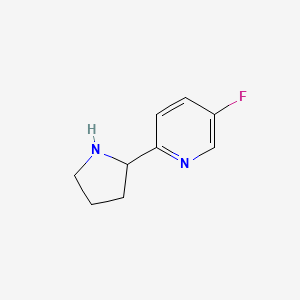
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
